1,8-Dioxaspiro[5.5]undecan-4-amine
Description
1,8-Dioxaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by a central amine group (-NH2) and a dioxaspiro[5.5]undecane skeleton. The molecule consists of two six-membered oxygen-containing rings sharing a single spiro carbon atom (position 4), with an amine substituent at this junction. Its molecular formula is C₉H₁₇NO₂, and predicted physicochemical properties include a collision cross-section (CCS) of 134.2 Ų for the [M+H]+ adduct . Current applications focus on its use in pharmaceutical and agrochemical research, though specific biological activities remain understudied.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,8-dioxaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C9H17NO2/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8H,1-7,10H2 |
InChI Key |
PYKIBDMEHCIENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CCO2)N)COC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,8-Dioxaspiro[5.5]undecan-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1,8-Dioxaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1,8-Dioxaspiro[5.5]undecan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[5.5]undecan-4-amine involves its interaction with molecular targets through its amine and spirocyclic moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with dioxa or diaza frameworks are widely explored for their structural diversity and bioactivity. Below is a systematic comparison of 1,8-Dioxaspiro[5.5]undecan-4-amine with key analogs:
1,7-Dioxaspiro[5.5]undecane (Olean)
- Structure : Lacks the amine group but shares the dioxaspiro[5.5]undecane core.
- Function : Acts as an intraspecific pheromone in Coraebus undatus beetles, attracting conspecifics in a dose-dependent manner .
- Synthesis : Synthesized via cross metathesis starting from butane-1,4-diol, optimized for cost-efficiency and scalability .
- Key Data :
1,5-Dioxaspiro[5.5]undecane Derivatives
- Structure : Varies in oxygen ring positions (1,5 vs. 1,8) and substituents (e.g., diketones, hydroxyl groups).
- Example 1 : 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- Synthesis: Prepared via condensation of trimethoxymethane and 3-chlorobenzenamine .
- Example 2: 1,7-Dioxaspiro[5.5]undecan-4-ol
- Molecular formula: C₉H₁₆O₃
- Role: Studied for axial chirality, influencing stereochemical behavior in asymmetric synthesis .
Diazaspiro[5.5]undecane Derivatives
- Structure : Replaces oxygen atoms with nitrogen, altering electronic properties.
- Example : 1,4-Diazaspiro[5.5]undecane-3,5-diones
- Molecular formula: C₉H₁₂N₂O₂
- Bioactivity: Exhibits anticonvulsant properties in rodent models, attributed to structural mimicry of hydantoins .
Methyl/Ethyl-Substituted Dioxaspiro[5.5]undecanes
- Structure : Features alkyl substituents (e.g., methyl, ethyl) on the spiro skeleton.
- Example : Dimethylated and methyl-ethyl derivatives
- Mass spectral Characteristic fragments at m/z 112 (CH₃(C₅H₇O)=CH₂) and m/z 115 (CH₃(C₅H₇O)=OH) .
- Role: Identified in banana weevil rectal glands, suggesting ecological signaling functions .
Physicochemical and Functional Comparison
Key Research Findings and Implications
- Biological Potential: While diazaspiro compounds show anticonvulsant activity , this compound’s bioactivity remains unexplored, warranting pharmacological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
